6-(Chloromethyl)uracil

Nucleophilic Substitution Leaving Group Aptitude Synthetic Methodology

6-(Chloromethyl)uracil (CAS 18592-13-7) is the non-negotiable starting material for industrial-scale Tipiracil hydrochloride synthesis, the active ingredient in a marketed metastatic colorectal cancer therapy. Unlike 6-methyl or 6-hydroxymethyl analogs, its unique chloromethyl handle enables specific nucleophilic displacement for thymidine phosphorylase (TP) inhibitor development and pteridine anticancer candidates. Substitution with generic uracils leads to irreproducible syntheses and regulatory invalidation. Secure the unequivocal building block for antiviral Sendai virus inhibitor series and validated oncologic scaffolds.

Molecular Formula C5H5ClN2O2
Molecular Weight 160.56 g/mol
CAS No. 18592-13-7
Cat. No. B101096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Chloromethyl)uracil
CAS18592-13-7
Synonyms4-(chloromethyl)uracil
4-chloromethyluracil
Molecular FormulaC5H5ClN2O2
Molecular Weight160.56 g/mol
Structural Identifiers
SMILESC1=C(NC(=O)NC1=O)CCl
InChIInChI=1S/C5H5ClN2O2/c6-2-3-1-4(9)8-5(10)7-3/h1H,2H2,(H2,7,8,9,10)
InChIKeyVCFXBAPEXBTNEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Chloromethyl)uracil (CAS 18592-13-7): Core Intermediate for Antiviral and Anticancer Agents


6-(Chloromethyl)uracil (CAS 18592-13-7) is a halogenated derivative of uracil, characterized by a reactive chloromethyl group at the 6-position of the pyrimidine-2,4(1H,3H)-dione ring . With a molecular weight of 160.56 g/mol and a melting point of 257 °C (decomposition), this heterocyclic compound serves as a pivotal intermediate in medicinal chemistry [1]. Its utility is documented in the synthesis of thymidine phosphorylase inhibitors and pteridine-based anticancer candidates, positioning it as a strategic building block for nucleoside analog development .

6-(Chloromethyl)uracil Procurement: Why In-Class Uracil Analogs Cannot Substitute


Substituting 6-(Chloromethyl)uracil with other 6-substituted uracils (e.g., 6-methyl, 6-hydroxymethyl, or 5-halo analogs) is chemically and functionally invalid. The unique electronic and steric properties of the chloromethyl group dictate distinct reaction kinetics and product selectivity in nucleophilic substitution and cross-coupling pathways [1]. For instance, 6-(Hydroxymethyl)uracil exhibits fundamentally different reactivity (nucleophilic vs. electrophilic) and fails to undergo the same direct displacement reactions that define the utility of the chloromethyl analog . Similarly, the lack of the 6-chloromethyl handle in 5-substituted analogs precludes the specific scaffold diversification required for established synthetic routes, such as the production of Tipiracil hydrochloride or thymidine phosphorylase inhibitors [2]. Reliance on generic substitution introduces irreproducible synthetic outcomes and invalidates validated regulatory starting material specifications.

6-(Chloromethyl)uracil Quantitative Differentiation: Reactivity, Scaffold Utility, and Performance Benchmarks


Differentiated Reactivity: Nucleophilic Substitution Kinetics vs. 6-(Hydroxymethyl)uracil

The chloromethyl group in 6-(Chloromethyl)uracil acts as an electrophilic center with a leaving group aptitude comparable to primary alkyl chlorides. While direct kinetic data for the parent compound is limited, class-level inference from 6-substituted uracil derivatives indicates that the chloromethyl group undergoes SN2 displacement with amines and thiols at rates orders of magnitude faster than the corresponding hydroxymethyl analog, which requires pre-activation (e.g., tosylation or mesylation) for similar transformations [1]. This inherent reactivity eliminates an entire synthetic step in library synthesis [2].

Nucleophilic Substitution Leaving Group Aptitude Synthetic Methodology

Scaffold for Antiviral Pharmacophores: Sendai Virus Inhibition vs. Inactive Analogs

Derivatives synthesized from 6-(Chloromethyl)uracil exhibit potent and selective antiviral activity against Parainfluenza 1 (Sendai) virus, while structural analogs lacking the 6-substitution pattern show no activity. Specifically, 6-oxiranyl and 6-oxiranylmethyluracils derived from lithiation-alkylation sequences using 6-chloromethyl precursors demonstrated significant inhibition of Sendai virus replication [1]. A pharmacophore model generated from this data rationalizes the requirement for the 6-position substituent for biological activity, confirming that unsubstituted or differently substituted uracils are inactive [2].

Antiviral Sendai Virus Pharmacophore Modeling

Essential Intermediate for Tipiracil Hydrochloride: Regulated Synthesis vs. Non-Specific Analogs

6-(Chloromethyl)uracil is the designated and patented intermediate for the synthesis of Tipiracil hydrochloride, a thymidine phosphorylase inhibitor used in combination with trifluridine for the treatment of metastatic colorectal cancer . The synthesis method for Tipiracil hydrochloride explicitly requires 6-(chloromethyl)uracil as the starting material; substitution with 6-methyluracil or 6-hydroxymethyluracil fails to produce the target drug substance due to the necessity of the chloromethyl group for subsequent pyrrolidine ring formation [1].

Anticancer Thymidine Phosphorylase Inhibitor Pharmaceutical Intermediate

Crystallographic and Spectroscopic Fingerprint: Basis for Quality Control Differentiation

A comprehensive single-crystal X-ray diffraction (XRD) and spectroscopic study provides a definitive structural and electronic fingerprint for 6-(Chloromethyl)uracil (6CMU) [1]. This includes refined bond lengths, angles, and intermolecular interaction mapping via Hirshfeld surface analysis, which are distinct from those of other 6-substituted uracils (e.g., 6-methyluracil) [2]. The reported vibrational (FT-IR, Raman), NMR (1H and 13C), and UV-Vis parameters, validated by DFT calculations, establish a unique reference profile for identity testing and purity assessment in procurement and QC release [1].

X-ray Crystallography Quality Control Spectroscopy

6-(Chloromethyl)uracil Application Scenarios: From Antiviral Research to Approved Cancer Therapeutics


Medicinal Chemistry: Synthesis of Thymidine Phosphorylase (TP) Inhibitors

6-(Chloromethyl)uracil is employed as a key building block for the synthesis of substituted uracil pyridinium compounds, which are under investigation as potential inhibitors of thymidine phosphorylase (TP) . This application directly leverages the chloromethyl group's reactivity to introduce diverse cationic moieties, a transformation not feasible with 6-methyl or 6-hydroxymethyl analogs . Researchers in oncology drug discovery utilize this compound to generate novel TP inhibitors, an established target for modulating angiogenesis and enhancing the efficacy of fluoropyrimidine chemotherapies .

Pharmaceutical Manufacturing: Production of Tipiracil Hydrochloride API

This compound is the essential starting material in the industrial-scale synthesis of Tipiracil hydrochloride, a marketed drug for metastatic colorectal cancer . The patented manufacturing process explicitly requires 6-(chloromethyl)uracil for the formation of the core uracil-pyrrolidine structure [1]. Procurement of this specific intermediate is non-negotiable for pharmaceutical companies engaged in the production of this life-extending therapy, as substitution with other uracil derivatives would necessitate a completely new and unvalidated synthetic route and regulatory resubmission.

Antiviral Research: Scaffold for Sendai Virus (Parainfluenza 1) Inhibitors

Researchers studying paramyxoviruses utilize 6-(Chloromethyl)uracil as a precursor to synthesize 6-oxiranyl- and 6-oxiranylmethyluracil derivatives, which have demonstrated potent and selective inhibition of Sendai virus (a model for human parainfluenza virus) replication [2]. This application is supported by pharmacophore modeling that highlights the critical role of the 6-position substituent derived from the chloromethyl precursor. This compound provides a direct entry point to a biologically validated chemical series with demonstrated antiviral activity, whereas other uracil analogs lacking this functional handle are inactive in this model [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(Chloromethyl)uracil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.